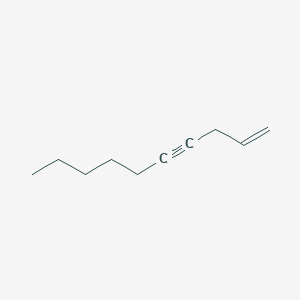

1-Decen-4-yne

Description

Direct Synthesis Strategies for this compound

The synthesis of this compound, a skipped enyne, is commonly achieved through the coupling of an organometallic reagent derived from a terminal alkyne with an allyl halide. A prevalent and effective method involves the use of a Grignard reagent. This pathway consists of two primary steps: the formation of an alkynyl Grignard reagent and the subsequent nucleophilic substitution reaction.

The initial step is the deprotonation of a terminal alkyne, in this case, 1-hexyne (B1330390), using an alkyl Grignard reagent such as ethylmagnesium bromide in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF). This acid-base reaction is highly favorable due to the higher acidity of the terminal alkyne proton compared to the corresponding alkane. The reaction generates the hexynylmagnesium bromide intermediate.

In the second step, an allyl halide, typically allyl bromide, is introduced to the reaction mixture. The nucleophilic carbon of the hexynyl Grignard reagent attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the carbon-carbon bond that results in the this compound product.

A typical reaction scheme is as follows:

Formation of the Grignard Reagent: CH₃(CH₂)₃C≡CH + C₂H₅MgBr → CH₃(CH₂)₃C≡CMgBr + C₂H₆

Coupling Reaction: CH₃(CH₂)₃C≡CMgBr + CH₂=CHCH₂Br → CH₃(CH₂)₃C≡CCH₂CH=CH₂ + MgBr₂

This synthetic route is widely applicable for the preparation of various skipped enynes due to the commercial availability of a wide range of terminal alkynes and allyl halides.

Table 1: Reagents and Conditions for the Synthesis of this compound via Grignard Reaction

| Reagent/Parameter | Role/Condition | Typical Example |

|---|---|---|

| Terminal Alkyne | Starting material | 1-Hexyne |

| Grignard Reagent | Deprotonating agent | Ethylmagnesium bromide |

| Allyl Halide | Electrophile | Allyl bromide |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

| Temperature | Reaction condition | 0°C to room temperature |

| Work-up | Product isolation | Quenching with aqueous ammonium chloride |

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for achieving high purity and maximizing the output of the desired product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents.

Solvent Effects: The choice of solvent is critical in Grignard reactions. Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used as they solvate the magnesium ion, which helps to stabilize the Grignard reagent. The polarity and coordinating ability of the solvent can affect the reactivity of the Grignard reagent and the rate of the coupling reaction.

Temperature Control: The temperature at which the reaction is conducted can have a profound impact on the outcome. The formation of the Grignard reagent is typically carried out at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions. The subsequent coupling with the allyl halide may be performed at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate.

Catalyst and Reagent Stoichiometry: While the Grignard reaction itself is not catalytic, the use of catalysts can be beneficial in related coupling reactions. For instance, copper(I) salts can be used to catalyze the coupling of alkynyl nucleophiles with alkyl halides. The stoichiometry of the reagents is also a critical factor. Using a slight excess of the Grignard reagent can help to ensure complete consumption of the starting alkyne.

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Variation | Potential Effect on Reaction |

|---|---|---|

| Solvent | THF, Diethyl Ether, Dioxane | Affects Grignard reagent stability and reactivity. |

| Temperature | -20°C, 0°C, Room Temperature, Reflux | Influences reaction rate and selectivity; lower temperatures can reduce side products. |

| Grignard Reagent | Ethylmagnesium bromide, Methylmagnesium chloride | Different alkyl groups can alter the basicity and reactivity. |

| Leaving Group on Allyl Halide | Br, Cl, I | Affects the rate of nucleophilic substitution (I > Br > Cl). |

| Reaction Time | 1-24 hours | Needs to be sufficient for complete reaction without promoting decomposition. |

Transformations Utilizing this compound as a Synthetic Building Block

This compound serves as a valuable precursor for the synthesis of isotopically labeled compounds, particularly deuterated analogs. clearsynth.comnih.govx-chemrx.com These labeled molecules are instrumental in various fields, including mechanistic studies of chemical reactions, metabolic pathway elucidation, and as internal standards in mass spectrometry. clearsynth.com

The synthesis of deuterated this compound can be achieved through several strategies. One approach involves the use of deuterated starting materials in the synthetic pathway described in section 2.1.1. For example, a deuterated Grignard reagent or a deuterated allyl bromide could be employed to introduce deuterium (B1214612) atoms at specific positions within the molecule.

Alternatively, for terminal alkynes, direct deuteration of the acetylenic proton is possible through base-catalyzed hydrogen-deuterium exchange with a deuterium source like deuterium oxide (D₂O). nih.gov While this compound is an internal alkyne, this method is relevant for the synthesis of related labeled terminal alkynes that could be precursors or derivatives.

Table 3: Strategies for the Synthesis of Deuterated this compound Analogs

| Strategy | Deuterated Reagent | Position of Deuterium Label |

|---|---|---|

| Use of Deuterated Alkyne | 1-Hexyne-d₁ (at the terminal carbon) | C-5 |

| Use of Deuterated Grignard Reagent | Ethylmagnesium bromide-d₅ | Not directly incorporated into the final product |

| Use of Deuterated Allyl Halide | Allyl bromide-d₅ | C-1, C-2, C-3 |

| Post-synthetic Modification | N/A for internal alkyne | N/A |

The dual functionality of an alkene and an alkyne in this compound makes it an excellent substrate for powerful carbon-carbon bond-forming reactions, such as ene-yne metathesis. nih.govwikipedia.orgresearchgate.net These reactions, typically catalyzed by ruthenium or molybdenum carbene complexes, can lead to the formation of complex cyclic and acyclic molecules with conjugated diene systems. organic-chemistry.org

Ring-Closing Ene-Yne Metathesis (RCEYM): In this intramolecular reaction, a molecule containing both an alkene and an alkyne, such as a derivative of this compound, can undergo cyclization to form a cyclic compound containing a 1,3-diene moiety. chim.it The size of the resulting ring is dependent on the length of the tether connecting the ene and yne functionalities.

Cross-Enyne Metathesis: This intermolecular reaction involves the coupling of an alkene with an alkyne. This compound can react with another olefin in the presence of a suitable catalyst to generate a new, more complex acyclic diene.

These ene-yne rearrangement reactions provide a versatile and atom-economical approach to constructing intricate molecular frameworks that are prevalent in natural products and other biologically active molecules.

Table 4: Potential Ene-Yne Rearrangements of this compound Derivatives

| Reaction Type | Reactant(s) | Potential Product Architecture |

|---|---|---|

| Ring-Closing Ene-Yne Metathesis (RCEYM) | A derivative of this compound with a tether | Cyclic compound with a conjugated diene |

| Cross-Enyne Metathesis | This compound and an alkene (e.g., ethylene) | Acyclic 1,3-diene |

| Enyne Cycloisomerization | This compound | Cyclic isomer |

The presence of both double and triple carbon-carbon bonds in this compound provides reactive sites for polymerization, making it a potential monomer for the synthesis of functional polymers. mdpi.com Polymers derived from enynes can exhibit interesting electronic and optical properties due to the conjugated systems that can be formed during polymerization.

Various polymerization techniques can be envisioned for this compound and its derivatives. For instance, transition-metal-catalyzed polymerizations, such as those employing rhodium or palladium catalysts, are known to promote the polymerization of alkynes and enynes. "Click" polymerization reactions, such as thiol-yne click polymerization, could also be utilized by first functionalizing the this compound molecule. oup.com

The properties of the resulting polymers would be dependent on the specific polymerization method and the nature of any substituents on the this compound monomer. Potential applications for such polymers could be in the fields of organic electronics, sensors, and advanced coatings, leveraging the potential for extended conjugation and thermal stability.

Table 5: Potential Polymerization Methods for this compound Derivatives

| Polymerization Method | Catalyst/Initiator | Potential Polymer Characteristics |

|---|---|---|

| Transition-Metal-Catalyzed Polymerization | Rhodium or Palladium complexes | Conjugated backbone, potential for conductivity |

| Radical Polymerization | AIBN, Benzoyl peroxide | Cross-linked or branched structures |

| Thiol-Yne Click Polymerization (of a derivative) | Base or UV light | Functionalized polymer with heteroatoms |

| Metathesis Polymerization | Ruthenium or Molybdenum carbenes | Polyenes with defined stereochemistry |

Advanced Catalytic Approaches in Enyne Synthesis

Transition metal catalysis has revolutionized the synthesis of enynes, offering highly efficient and selective methods. Catalysts based on ruthenium, palladium, rhodium, and iron have been extensively developed to facilitate the formation of the enyne skeleton and its subsequent transformations.

Ruthenium-Catalyzed Ene-Yne Cross-Metathesis

Ruthenium carbene complexes are powerful catalysts for ene-yne metathesis, a reaction that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. illinois.eduorganic-chemistry.org The intermolecular version, known as cross-enyne metathesis (EYCM), is a particularly effective method for the synthesis of conjugated dienes from simple precursors. nih.govnih.govbeilstein-journals.org

The reaction is typically catalyzed by well-defined ruthenium carbene complexes, often referred to as Grubbs catalysts. nih.govresearchgate.netmdpi.com The mechanism involves the [2+2] cycloaddition of the ruthenium carbene with the alkyne to form a ruthenacyclobutene intermediate. This is followed by a retro [2+2] cycloaddition to generate a new ruthenium carbene, which then reacts with the alkene partner in a similar fashion to produce the final 1,3-diene product and regenerate the active catalyst. nih.gov

Ene-yne cross-metathesis with ethylene (B1197577), for instance, provides a straightforward route to 2,3-disubstituted 1,3-dienes. beilstein-journals.org The use of second-generation ruthenium catalysts has been shown to improve the efficiency of these reactions. beilstein-journals.orgnih.gov

| Catalyst Name | Common Name | Key Feature |

|---|---|---|

| Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Grubbs Catalyst, 1st Generation | Effective for a range of metathesis reactions. mdpi.com |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs Catalyst, 2nd Generation | Higher activity and better functional group tolerance. nih.gov |

| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylideneruthenium(II) | Hoveyda-Grubbs Catalyst, 2nd Generation | Features a chelating isopropoxybenzylidene ligand for enhanced stability and recyclability. mdpi.com |

Palladium-Mediated Coupling Reactions Involving Enynes

Palladium catalysis is a cornerstone in the synthesis of enynes, primarily through cross-coupling reactions. nih.govnih.gov These reactions typically involve the coupling of an alkenyl or aryl halide with a terminal alkyne, a process known as the Sonogashira coupling. nih.govyoutube.com However, palladium catalysts are also effective in mediating the direct coupling of alkynes to form enynes. nih.govthieme-connect.com

Palladium(II)-catalyzed enyne coupling reactions can be initiated by the acetoxypalladation of an alkyne, followed by the insertion of an alkene and subsequent protonolysis of the carbon-palladium bond. acs.orgorganic-chemistry.orgnih.gov The use of bidentate nitrogen-containing ligands is crucial in these reactions to favor the protonolysis step over β-hydride elimination, thus completing the catalytic cycle. acs.orgnih.gov This methodology allows for both intermolecular and intramolecular enyne couplings, providing access to a variety of acyclic and cyclic enyne structures. acs.orgnih.gov

The choice of phosphine (B1218219) ligands can also significantly influence the outcome of palladium-catalyzed alkyne couplings. For example, palladium complexes with phosphinooxazoline (PHOX) ligands have demonstrated high efficiency in the homo- and cross-coupling of alkynes to enynes. thieme-connect.com Furthermore, intramolecular palladium-catalyzed alkyne-alkyne couplings have been utilized in the synthesis of macrocyclic enynes. nih.gov

Rhodium-Catalyzed Transformations in Enyne Chemistry

Rhodium catalysts have emerged as powerful tools for a variety of transformations involving enynes, including cycloadditions, cycloisomerizations, and annulations. nih.govnih.govacs.org Cationic rhodium catalysts, in particular, have been shown to be effective in promoting (5+2) and (5+1) cycloadditions of 1,4-enynes. nih.gov

Rhodium-catalyzed cycloisomerization of enynes provides an atom-economical route to cyclic dienes. organic-chemistry.org This transformation can proceed through a rhodium vinylidene-mediated mechanism, which involves the formation of a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and ring-opening of the resulting rhodacyclobutane. organic-chemistry.org Enantioselective versions of these cycloisomerization reactions have also been developed, allowing for the synthesis of chiral cyclic products with high enantioselectivity. nih.gov

Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions of arenes with 1,3-enynes have been developed. rsc.orgresearchgate.net These reactions can proceed through an unusual 1,4-rhodium(III) migration, enabling the 1,3-enyne to function as a one-carbon annulation partner. nih.govnih.gov This strategy has been applied to the synthesis of a diverse range of heterocyclic compounds. nih.gov Rhodium catalysts are also capable of isomerizing 4-alkynals to dienals with high regio- and stereoselectivity. rsc.org

Iron(III)-Catalyzed Cyclization Reactions of Yne-Allenones

Iron, being an abundant and environmentally benign metal, has garnered increasing attention as a catalyst in organic synthesis. organic-chemistry.orgresearchgate.net Iron(III) catalysts, such as iron(III) chloride (FeCl₃), have been shown to be effective in promoting the cyclization of enyne-containing substrates. nih.gov

Specifically, an iron(III)-catalyzed bicyclization of yne-allenones with indoles has been developed for the synthesis of 3-indolyl cyclobutarenes. nih.gov This reaction is proposed to proceed through a [2 + 2] cycloaddition followed by a 1,6-conjugate addition cascade. nih.gov The use of low-cost and environmentally friendly FeCl₃ as the catalyst and ethanol as the solvent makes this a green synthetic protocol. nih.gov

Iron catalysts have also been employed in the reductive cyclization of 1,6-enynes to afford pyrrolidine and tetrahydrofuran derivatives. organic-chemistry.org Additionally, iron-catalyzed Conia-ene cyclization of 2-alkynic 1,3-dicarbonyl compounds provides a stereospecific route to alkylidenecyclopentanes. nih.gov An iron-catalyzed 1,5-enyne cycloisomerization has also been reported for the synthesis of 3-(inden-1-yl)indole derivatives. nih.gov

| Substrate Type | Catalyst | Product Type | Reaction Type |

|---|---|---|---|

| Yne-Allenones | FeCl₃ | 3-Indolyl Cyclobutarenes | Bicyclization nih.gov |

| 1,6-Enynes | FeCl₂/Iminopyridine ligand | Pyrrolidines/Tetrahydrofurans | Reductive Cyclization organic-chemistry.org |

| 2-Alkynic 1,3-Dicarbonyls | FeCl₃ | Alkylidenecyclopentanes | Conia-ene Cyclization nih.gov |

| 1,5-Enynes | Fe(OTf)₃ | 3-(Inden-1-yl)indoles | Cycloisomerization nih.gov |

Metal-Free and Green Chemistry Synthetic Protocols

In the pursuit of more sustainable chemical processes, metal-free and green chemistry approaches for the synthesis of enynes and their derivatives have been explored. These methods aim to reduce the reliance on potentially toxic and expensive heavy metals.

Radical Cascade Reactions of Alkynoates

Radical cascade reactions offer a powerful metal-free strategy for the construction of complex molecules from simple precursors. researchgate.netrsc.org These reactions often proceed under mild conditions and can be initiated by various means, including photochemical or electrochemical methods. researchgate.netrsc.org

The oxidative difunctionalization of aryl alkynoates with aliphatic aldehydes as an abundant source of alkyl radicals has been developed. acs.orgnih.gov This metal-free cascade reaction involves the decarbonylative alkylation of the carbon-carbon triple bond, a 1,4-aryl migration, and decarboxylation to afford trisubstituted alkenes. acs.orgnih.gov

Furthermore, a radical-based cascade reaction for the oxidative difunctionalization of aryl alkynoates at room temperature has been devised to access stereodefined fully substituted α,β-unsaturated acids bearing a chalcogen functionality. acs.org This protocol is operationally simple, scalable, and notably suppresses the common side reaction of CO₂ exclusion. acs.org Computational studies have provided insights into the mechanism of these metal-free radical reactions of aryl alkynoates. nih.gov

Structure

3D Structure

Properties

CAS No. |

24948-66-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

dec-1-en-4-yne |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-6,8,10H2,2H3 |

InChI Key |

VIHLRKUNALRENO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Decen 4 Yne and Its Derivatives

2 Catalyst-Free Thiol-Yne Click Polymerization Strategies

The thiol-yne click reaction is a powerful tool for forming carbon-sulfur bonds. While often initiated by UV light or transition metal catalysts, a significant advancement in this area is the development of catalyst-free polymerization strategies. fao.orgacs.org These methods offer simplified reaction setups and avoid potential contamination of the final product with metal traces. ust.hk

This approach generally relies on the intrinsic reactivity of certain "activated" alkynes or the use of elevated temperatures to initiate the radical or nucleophilic addition of a thiol to a carbon-carbon triple bond. A facile and powerful thiol–yne click polymerization can be carried out under mild conditions without an external catalyst by simply mixing aromatic diynes and dithiols. rsc.org For instance, reacting aromatic diynes with various dithiols in a solvent like Tetrahydrofuran (B95107) (THF) at a moderate temperature of 30 °C can produce high molecular weight poly(vinylene sulfide)s in excellent yields within a few hours. ust.hk

The success of catalyst-free methods is often dependent on the electronic nature of the alkyne. Alkynes adjacent to electron-withdrawing groups or those that are part of an aromatic system are more susceptible to nucleophilic attack by a thiol, and may not require a catalyst. nih.gov While less common for unactivated aliphatic alkynes like the one in this compound, the reaction can proceed, sometimes requiring higher temperatures to generate the necessary thiyl radical intermediates.

Research into catalyst-free click polymerization of thiols with activated internal alkynes has also proven successful. For example, the polymerization of 4,4'-thiodibenzenethiol with various dibutynoates in N,N-dimethylformamide (DMF) at 60 °C proceeds smoothly in an open atmosphere, yielding poly(β-thioacrylate)s with high molecular weights and stereoregularity. nottingham.ac.uk

Table 1: Examples of Catalyst-Free Thiol-Yne Click Polymerization

| Diyne Monomer | Dithiol Monomer | Solvent | Temp. (°C) | Time (h) | Mw ( g/mol ) | Yield (%) |

| Aromatic Diyne 1a | 4,4'-Thiodibenzenethiol | THF | 30 | 2 | 85,200 | 96 |

| Aromatic Diyne 1b | 4,4'-Thiodibenzenethiol | THF | 30 | 2 | 53,900 | 97 |

| Aromatic Diyne 1c | 4,4'-Thiodibenzenethiol | THF | 30 | 2 | 31,600 | 95 |

| Aromatic Diyne 1a | 1,5-Pentanedithiol | THF | 30 | 24 | 6,200 | 75 |

This table presents data on the catalyst-free polymerization of various aromatic diynes and dithiols, demonstrating the high efficiency and molecular weights achievable under mild conditions. Data sourced from Macromolecules, 2014. ust.hk

3 Visible-Light Photoredox Catalysis in Thiol-Yne Reactions

Visible-light photoredox catalysis has emerged as a green and powerful alternative to traditional methods for initiating thiol-yne reactions. nih.govresearchgate.net This technique uses a photocatalyst, often an organic dye or a transition metal complex, which absorbs low-energy visible light to initiate a single-electron transfer (SET) process, ultimately generating the reactive thiyl radical species. mdpi.comacs.org This approach avoids the need for high-energy UV radiation, which can damage sensitive functional groups, and offers milder reaction conditions. nih.gov

A common and inexpensive organic photocatalyst used for these reactions is Eosin Y. rsc.orgnih.gov In a typical procedure, the alkyne and thiol are mixed in a suitable solvent with a catalytic amount of Eosin Y and a base, such as pyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov The mixture is then irradiated with visible light, such as from green LEDs. The excited photocatalyst (E*) initiates the reaction by engaging in an oxidative quenching cycle with the thiol, which, after deprotonation, forms a thiyl radical. nih.gov This radical then adds across the alkyne, propagating a radical chain reaction that leads to the desired vinyl sulfide (B99878) product. mdpi.com

A key advantage of this method is the ability to control the regioselectivity of the thiol addition (i.e., Markovnikov vs. anti-Markovnikov products). mdpi.com Ananikov's group demonstrated that by carefully selecting the base and other reaction parameters, one can selectively synthesize different vinyl sulfide isomers. nih.gov For instance, using pyridine as a base with Eosin Y tends to favor the formation of the anti-Markovnikov (linear) product, whereas stronger bases like DBU can promote the formation of the Markovnikov (branched) isomer. nih.gov This selectivity is attributed to a proposed associative electron upconversion mechanism that is influenced by the choice of base. nih.gov

This methodology is not limited to small molecules and has been successfully applied in polymer science, for instance, in 3D printing applications using multifunctional thiols and aliphatic alkynes like 1,7-octadiyne, which serves as a good model for the reactivity of this compound. researchgate.net

Table 2: Visible-Light Photoredox Thiol-Yne Reaction Conditions and Outcomes

| Alkyne Substrate | Thiol Substrate | Photocatalyst (mol%) | Base | Solvent | Light Source | Product Type | Yield (%) |

| Phenylacetylene | 4-Methylbenzenethiol | Eosin Y (1) | Pyridine | DMF | Green LED | anti-Markovnikov | 90 |

| Phenylacetylene | 4-Methylbenzenethiol | Eosin Y (3) | DBU | DMF | Green LED | Markovnikov | 92 |

| 1-Octyne | 4-Methylbenzenethiol | Eosin Y (1) | Pyridine | DMF | Green LED | anti-Markovnikov | 85 |

| Propargyl alcohol deriv. | Benzenethiol | Eosin Y (0.1) | Pyridine | CH3CN/H2O | Green LED | anti-Markovnikov | 91 |

| 1,7-Octadiyne | PETMP | Eosin Y (0.1-0.5) | - | - | Blue LED (470 nm) | Polymer Network | - |

This table summarizes various reaction conditions for visible-light photoredox catalyzed thiol-yne reactions, highlighting the control over regioselectivity and high yields achievable with different substrates. Data sourced from Chemical Science, 2016 and other studies. nih.govnih.govresearchgate.net

Compound Names and Pubchem Cids

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure of 1-Decen-4-yne.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR), is a cornerstone technique for the structural elucidation of organic compounds, including this compound. It provides detailed insights into the connectivity of atoms and the chemical environment of nuclei within the molecule. For this compound, ¹H NMR would reveal distinct signals for the vinylic protons (C=CH₂), and the various methylene (B1212753) protons along the decene chain, particularly those adjacent to the double and triple bonds. ¹³C NMR would offer signals for each unique carbon atom, enabling the differentiation of sp, sp², and sp³ hybridized carbons, which are characteristic of the alkyne and alkene functionalities.

Beyond mere structural confirmation, NMR spectroscopy is a powerful tool for mechanistic studies. It allows researchers to monitor reaction progress, identify transient intermediates, and track isotopic labeling in real-time or in situ. For instance, NMR has been extensively employed to characterize intermediates in catalytic cycles and to gain profound insights into reaction mechanisms acs.orgresearchgate.netfu-berlin.de. While specific NMR data for this compound in mechanistic studies may vary depending on the reaction, the technique's general utility in observing the formation and consumption of reactants, intermediates, and products is well-established for similar unsaturated hydrocarbons fu-berlin.de.

Infrared (IR) spectroscopy is a vital technique for identifying the characteristic functional groups present in this compound. This non-destructive method analyzes the vibrations of molecular bonds, providing a unique spectral fingerprint that confirms the presence of specific chemical moieties slideshare.net.

For this compound, key absorption bands would include those associated with its terminal alkene and internal alkyne functionalities. The C=C stretching vibration of the terminal alkene (dec-1-ene portion) is typically observed around 1640 cm⁻¹, while the C-H out-of-plane bending vibrations for the =CH₂ groups appear in the region of 990-905 cm⁻¹. For the internal alkyne (dec-4-yne portion), the C≡C stretching vibration is generally observed in the range of 2260-2190 cm⁻¹, although its intensity can be weak or absent in highly symmetrical alkynes due to lack of a significant dipole moment change researchgate.net. Additionally, C-H stretching vibrations for sp² hybridized carbons (alkene) typically occur above 3000 cm⁻¹, and those for sp³ hybridized carbons (alkane chain) appear below 3000 cm⁻¹.

Chromatographic and Mass Spectrometric Methods

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically achieving mass accuracy below 5 ppm scispace.comresearchgate.net. This exceptional precision enables the unambiguous determination of the elemental composition of a compound. This capability is critical for unequivocally identifying unknown compounds or confirming the identity of synthesized products like this compound, especially in cases where multiple isomers are possible.

For this compound, with its molecular formula C₁₀H₁₆, HRMS would yield a precise molecular mass that can be used to calculate its exact elemental formula. Predicted data for this compound (dec-1-en-4-yne) indicate a monoisotopic mass of 136.1252 Da uni.lu. HRMS can also provide information on various adducts formed during the ionization process, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), and ammoniated ([M+NH₄]⁺) ions, with their corresponding accurate m/z values uni.luuni.lu. The high resolving power of HRMS is particularly valuable in differentiating compounds with very similar nominal masses (isobaric compounds) that would be indistinguishable by low-resolution mass spectrometry scispace.com. This is especially beneficial in complex reaction mixtures or natural product extracts where numerous compounds might share the same nominal mass but possess distinct elemental compositions researchgate.net.

Table: Predicted HRMS Adducts for this compound (C₁₀H₁₆)

| Adduct | m/z (Predicted) | Monoisotopic Mass (Da) | Reference |

| [M+H]⁺ | 137.13248 | 136.1252 | uni.luuni.lu |

| [M+Na]⁺ | 159.11442 | 136.1252 | uni.luuni.lu |

| [M+NH₄]⁺ | 154.15902 | 136.1252 | uni.luuni.lu |

| [M-H]⁻ | 135.11792 | 136.1252 | uni.luuni.lu |

Advanced Analytical Approaches for Reaction Monitoring

Advanced analytical techniques are increasingly employed for in situ and real-time monitoring of chemical reactions involving compounds such as this compound. These approaches provide dynamic insights into reaction kinetics, mechanisms, and the formation of intermediate species, offering a deeper understanding of complex transformations beyond traditional endpoint analysis fu-berlin.de.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in situ NMR, is a powerful tool for reaction monitoring due to its non-destructive nature and its ability to provide simultaneous quantitative and structural information fu-berlin.de. For reactions involving this compound, in situ NMR can effectively track the disappearance of starting materials, the formation of products, and the transient appearance of intermediates by observing changes in characteristic chemical shifts and integration values over time. This is especially useful for elucidating complex catalytic cycles and identifying short-lived species that are difficult to isolate fu-berlin.de. For example, specialized LED-NMR setups have been utilized to track photocatalytic reactions via ¹¹B-NMR, yielding insights into the formation of key intermediates fu-berlin.de.

Mass spectrometry (MS), including techniques coupled with chromatography (e.g., GC-MS, LC-MS) or direct infusion methods, can also be adapted for reaction monitoring. Rapid sampling and analysis by MS can identify products and intermediates, even in complex mixtures, based on their mass-to-charge ratios and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) further enhances this capability by providing accurate mass data for precise identification of species throughout a reaction researchgate.net.

Beyond traditional spectroscopic and spectrometric methods, other advanced approaches like in situ Raman spectroscopy or UV-Vis spectroscopy can provide complementary information on bond changes and electronic transitions during a reaction, offering real-time kinetic data. The integration of multiple analytical techniques, often in automated or flow chemistry setups, allows for comprehensive reaction monitoring, leading to a more complete understanding of reaction pathways and the optimization of synthetic processes fu-berlin.de.

Dynamic Rotational Spectroscopy for Isomerization Kinetics

Dynamic rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, has emerged as a powerful tool for probing ultrafast conformational isomerization kinetics in the gas phase. This technique allows for the direct observation of the time evolution of molecular populations across different conformers, providing experimental rates that can be compared with theoretical predictions. The high precision of rotational spectroscopy in sampling molecular geometric structure and resolving vibrational states makes it ideal for studying subtle changes associated with isomerization.

While direct studies focusing on the dynamic rotational spectroscopy of this compound for its isomerization kinetics are not extensively reported in the provided search results, the methodology has been successfully applied to structurally similar enyne systems, such as pent-1-en-4-yne (pentenyne). Research on pent-1-en-4-yne demonstrated the ability of dynamic rotational spectroscopy to measure conformational isomerization rates of vibrationally excited states. In these experiments, quantum states with energy eigenvalues of approximately 3,330 cm⁻¹ were probed, lying above the barrier to conformational isomerization. The rotational spectra of these vibrationally excited molecular eigenstates displayed a phenomenon known as coalescence, where the characteristic rotational frequencies of stable cis and skew conformations merge. This coalescence indicates intramolecular isomerization dynamics.

Experimental isomerization rates for pent-1-en-4-yne were extracted using a three-state Bloch model, which accounts for chemical exchange between the stable conformations. A significant finding was that the experimental isomerization time scale for pentenyne at 3,330 cm⁻¹ of internal energy was approximately 25 ps, which was found to be about 50 times slower than the microcanonical isomerization rate predicted by Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This discrepancy highlights the importance of experimental validation for theoretical models in predicting reaction dynamics. The ability to resolve and vibrationally assign transitions, known as "vibrational satellites," originating from different vibrational levels is a key strength of rotational spectroscopy.

The application of dynamic rotational spectroscopy to this compound would similarly enable the direct measurement of its conformational isomerization rates in the gas phase. Such studies could provide critical data for validating theoretical models of intramolecular vibrational energy redistribution (IVR) and reaction dynamics in larger, more complex enyne systems.

Table 1: Illustrative Data from Dynamic Rotational Spectroscopy of Pent-1-en-4-yne Isomerization

| Parameter | Value (Pent-1-en-4-yne) | Significance |

| Energy (cm⁻¹) | 3,330 | Internal energy level of pent-1-en-4-yne above the ground vibrational state, chosen to be above the isomerization barrier. |

| Experimental Isomerization Rate | ≈25 ps | The measured time scale for conformational isomerization of pent-1-en-4-yne at the specified internal energy. |

| RRKM Predicted Isomerization Rate | ≈0.5 ps | The microcanonical isomerization rate predicted by Rice-Ramsperger-Kassel-Marcus (RRKM) theory at the same energy. |

| Coalescence in Rotational Spectrum | Observed | Indication of intramolecular isomerization dynamics causing the merging of characteristic rotational frequencies of different conformers (cis and skew). |

In Situ Spectroscopic Monitoring of Catalytic Cycles

In situ spectroscopic monitoring provides real-time, direct observation of chemical reactions as they occur, offering critical insights into reaction mechanisms, kinetics, and the nature of transient intermediates and active catalytic species. This approach is particularly valuable for understanding complex catalytic cycles, where the identification of short-lived intermediates and the elucidation of rate-determining steps are essential for catalyst design and process optimization.

Various spectroscopic techniques are employed for in situ monitoring, each offering unique advantages:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR, including techniques like LED-NMR setups, allows for the identification and quantification of reactants, products, and intermediates in solution. It can provide detailed structural information and kinetic data by monitoring changes in chemical shifts and signal intensities over time. This is crucial for unraveling complex mechanistic pathways, even detecting short-lived radical species through techniques like chemically induced dynamic nuclear polarization (CIDNP).

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is widely used to monitor the evolution of functional groups and molecular species during a reaction. It can be applied in both gas and liquid phases, including under continuous flow conditions in microreactors, enabling the detection of reactant consumption, product formation, and the presence of intermediates. For instance, it can dynamically monitor reaction mechanisms on catalyst surfaces, revealing the adsorption and conversion of key intermediates.

Raman Spectroscopy: In situ Raman spectroscopy is a powerful tool for studying structural and compositional changes of catalysts and reactants during electrochemical and heterogeneous catalytic reactions. Its high sensitivity allows for the detection of subtle changes in species on the catalyst surface, providing insights into active site dynamics.

X-ray Spectroscopy (e.g., XAS, XRD, XPS): In situ X-ray techniques, such as X-ray Absorption Spectroscopy (XAS), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS), provide information on the electronic and structural properties of catalysts and their interaction with reactants under reaction conditions. These methods can unveil the formation of active sites, phase transformations, and dynamic changes in the chemical environment of catalyst surfaces, offering a profound understanding of catalytic mechanisms.

For this compound, which can participate in a variety of catalytic transformations due to its alkene and alkyne functionalities (e.g., hydrogenation, hydrofunctionalization, cycloaddition reactions), in situ spectroscopic monitoring would be instrumental. By continuously observing the reaction components, researchers could:

Identify key intermediates: Detect and characterize transient species that are crucial to the catalytic cycle but are otherwise difficult to isolate.

Elucidate reaction mechanisms: Determine the sequence of steps in a catalytic process, including catalyst activation, substrate binding, bond formation/cleavage, and product release.

Quantify kinetic parameters: Measure reaction rates, turnover frequencies, and activation energies, which are vital for understanding catalyst efficiency and selectivity.

Optimize reaction conditions: Use real-time feedback to adjust parameters such as temperature, pressure, reactant concentrations, and catalyst loading to achieve desired outcomes.

The application of these in situ methods would significantly enhance the understanding of how this compound interacts with various catalytic systems, leading to more rational design of catalysts and more efficient synthetic pathways.

Theoretical and Computational Investigations

Structure-Activity/Property Relationship Studies (e.g., QSAR approaches in related chemical space)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that establish mathematical models correlating the structural features of chemical compounds with their biological activities or physicochemical properties. nih.govmdpi.comWhile direct QSAR studies specifically on 1-Decen-4-yne are not extensively documented, the principles and approaches applied to compounds within a "related chemical space," particularly other enynes or unsaturated hydrocarbons, provide valuable insights into how structural variations can influence the properties of this compound.

The presence of both alkene and alkyne functionalities in this compound introduces specific electronic and steric characteristics that are critical for its behavior. Computational descriptors, such as molecular weight, XLogP (octanol-water partition coefficient), density, molar volume, and refractive index, are frequently calculated to quantify these characteristics and are foundational in QSAR/QSPR modeling. nih.govuni.lustenutz.euFor instance, XLogP, a measure of lipophilicity, can influence a compound's distribution and interaction with biological systems, while molar volume relates to its spatial requirements. nih.govuni.lu Studies on other enynes, such as 1,3-enynes or 1,6-enynes, demonstrate the applicability of QSAR approaches to this class of compounds. For example, QSAR methodology has been employed to explore correlations between antibacterial activity and the structures of organotin bisphosphoramidates, which can be synthesized using 1,3-enynes as building blocks. researchgate.netSimilarly, 3D-QSAR studies have been conducted on various chemical classes, including diacylhydrazine derivatives containing furan, to understand their insecticidal activity, highlighting the utility of such methods in predicting biological outcomes based on molecular fields. sioc-journal.cnThese examples illustrate how computational models can identify key structural parameters influencing a compound's properties or activities, even if the specific compound of interest (this compound) is not the direct subject.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | PubChem |

| Molecular Weight | 136.23 g/mol | PubChem |

| Monoisotopic Mass | 136.125201 Da | ChemSpider |

| XLogP3 (predicted) | 4.2 | PubChem |

| Density (predicted) | 0.785 g/mL | Stenutz |

| Molar Volume (predicted) | 173.6 mL/mol | Stenutz |

| Refractive Index (predicted) | 1.459 | Stenutz |

Computational Approaches to Molecular Design

Computational approaches are integral to modern molecular design, enabling the prediction of molecular properties and behavior before experimental synthesis. nih.govtaylorandfrancis.comFor compounds like this compound, these methods can be used to explore conformational landscapes, predict spectroscopic properties, and assess potential reactivity pathways. Techniques such as molecular mechanics, quantum chemical calculations (e.g., Density Functional Theory, DFT), and molecular dynamics simulations are commonly employed. mdpi.commdpi.comresearchgate.net In the context of unsaturated hydrocarbons, computational studies can elucidate the most stable conformations and the energy barriers for conformational isomerization. For instance, theoretical studies on pent-1-en-4-yne, a smaller enyne, have revealed two stable conformers (cis and skew) and the energy barrier for their interconversion through rotation about the C-C single bond. pnas.orgSuch analyses are crucial for understanding the dynamic behavior of molecules and how their flexibility might impact their interactions and reactivity.

Furthermore, computational methods contribute to "de novo" molecular design, where new molecular structures are generated based on desired properties or activities. taylorandfrancis.comchemrxiv.orgThis often involves algorithms that iteratively modify chemical structures and evaluate their fitness against specific criteria. For enynes, this could involve designing derivatives with altered chain lengths, branching, or functional group substitutions to fine-tune their physical properties or reactivity profiles. The increasing availability of experimental data and advancements in artificial intelligence (AI) models, including machine learning and deep learning, further enhance the precision of predicting molecular activities and properties, thereby accelerating the drug discovery and material design processes. taylorandfrancis.commdpi.comTable 2: General Computational Approaches and Their Applications in Molecular Design and Reactivity Studies

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Decen-4-yne, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves alkyne metathesis or cross-coupling reactions. To ensure reproducibility, researchers should:

- Document catalyst loading, solvent systems, and reaction temperatures in detail.

- Include NMR (¹H, ¹³C) and GC-MS data for purity verification.

- Provide stepwise protocols for intermediate isolation (e.g., quenching procedures, column chromatography conditions) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H NMR to confirm terminal alkyne protons (δ ~2.0–3.0 ppm) and ¹³C NMR for sp-hybridized carbons (δ ~70–100 ppm). IR spectroscopy can confirm C≡C stretching (~2100–2260 cm⁻¹) .

- Computational Tools : DFT calculations (e.g., Gaussian or ORCA) to model bond lengths, electron density, and reactivity hotspots .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at ≤4°C to prevent polymerization.

- Handling : Use flame-resistant equipment and avoid proximity to oxidizing agents.

- Waste Disposal : Quench with ethanol before disposal to neutralize reactive triple bonds .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in catalytic systems be systematically resolved?

- Methodological Answer :

- Controlled Experiments : Vary one parameter at a time (e.g., catalyst type, solvent polarity) while holding others constant.

- Statistical Analysis : Apply ANOVA to compare reaction yields under different conditions and identify outliers .

- Literature Review : Cross-reference studies with similar substrates to isolate confounding variables (e.g., steric effects vs. electronic effects) .

Q. What strategies are effective for elucidating the role of this compound in multicomponent reaction mechanisms?

- Methodological Answer :

- Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation.

- Isotopic Labeling : Introduce deuterium at specific positions to track hydrogen transfer pathways.

- Theoretical Modeling : Map potential energy surfaces (PES) to identify rate-determining steps .

Q. How can researchers design experiments to probe this compound’s selectivity in alkyne-functionalization reactions?

- Methodological Answer :

- Substrate Scope Analysis : Test reactivity with diverse electrophiles (e.g., halogens, boranes).

- Competition Experiments : Pair this compound with structurally similar alkynes to assess preferential reactivity.

- Spectroscopic Probes : Use UV-Vis to monitor charge-transfer complexes during reaction progress .

Q. What methodologies are recommended for analyzing this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat, light, or humidity and monitor decomposition via TGA/DSC.

- Product Identification : Use HRMS and X-ray crystallography to characterize degradation byproducts.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Data Analysis and Reporting Guidelines

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error Source Identification : Check basis set adequacy in DFT calculations or solvent effects omitted in simulations.

- Experimental Validation : Repeat trials with purified reagents to rule out impurities.

- Collaborative Peer Review : Share raw data and models for independent verification .

Q. What frameworks ensure rigorous alignment between research questions and experimental design for this compound studies?

- Methodological Answer :

- PICO Framework : Define Population (compound purity), Intervention (reaction conditions), Comparison (control experiments), and Outcome (yield/selectivity) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to gaps in alkyne chemistry .

Tables for Quick Reference

| Property | Analytical Technique | Key Parameters |

|---|---|---|

| Purity | GC-MS | Retention time vs. standards |

| Structure | ¹³C NMR | sp-hybridized carbons (δ ~70–100 ppm) |

| Reactivity | In-situ FTIR | C≡C bond attenuation during reaction |

| Stability | TGA | Weight loss profiles under thermal stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.